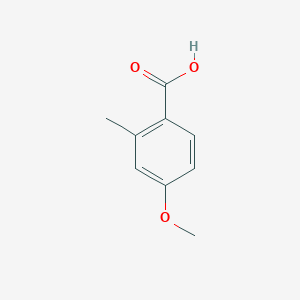

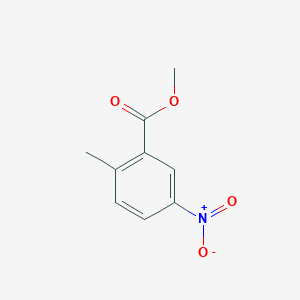

4-メトキシ-2-メチル安息香酸

概要

説明

科学的研究の応用

4-Methoxy-2-methylbenzoic acid has several applications in scientific research:

作用機序

Target of Action

4-Methoxy-2-methylbenzoic acid, also known as 2-methylanisic acid , is a trisubstituted aromatic compound . It readily forms complexes with various metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) . These metal ions can be considered as the primary targets of this compound.

Mode of Action

The compound interacts with its targets through the formation of complexes It’s known that the compound undergoes nucleophilic substitution reactions . The methanolic solution of KOH generates the methoxide nucleophile, and the substituent in the aromatic ring is an electron-withdrawing carboxylic group . These factors favor an SN2 mechanism by stabilizing the transition state .

Biochemical Pathways

The compound is involved in the synthesis of 4-methoxy-2-methylbenzoates of y(iii) and lanthanides (iii) (la to lu, excluding pm) . It may also be used to synthesize 4-methoxy-2-methylbenzoic acid hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .

Pharmacokinetics

The compound’s water solubility, a key factor influencing bioavailability, is estimated to be 9164 mg/L at 25°C .

Result of Action

The compound’s ability to form complexes with various metal ions suggests it may have potential applications in areas such as coordination chemistry and materials science .

Action Environment

The action of 4-Methoxy-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction environment . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

生化学分析

Biochemical Properties

It is known that this compound readily forms complexes with various metal ions such as Mn (II), Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) . This suggests that 4-Methoxy-2-methylbenzoic acid may interact with enzymes, proteins, and other biomolecules that contain these metal ions.

Molecular Mechanism

It is known to form complexes with various metal ions , which suggests that it may interact with biomolecules in a manner dependent on these ions

準備方法

Synthetic Routes and Reaction Conditions

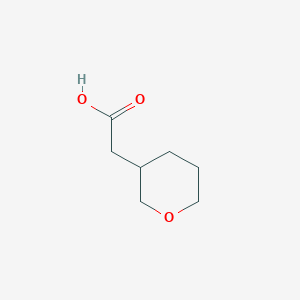

4-Methoxy-2-methylbenzoic acid can be synthesized through several methods. One common method involves the radical halogenation of 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source. This is followed by nucleophilic substitution with methoxide to yield 4-methoxy-2-methylbenzoic acid . The reaction conditions typically involve the use of chlorobenzene as a solvent and benzoyl peroxide as a radical initiator .

Industrial Production Methods

Industrial production methods for 4-methoxy-2-methylbenzoic acid are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Types of Reactions

4-Methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or aldehydes.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols or aldehydes.

Substitution: Forms various substituted aromatic compounds.

類似化合物との比較

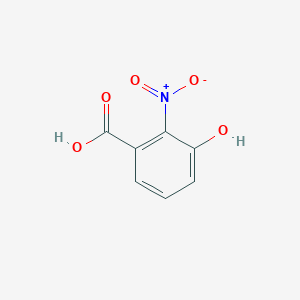

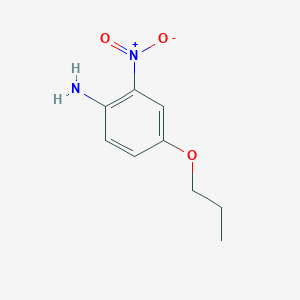

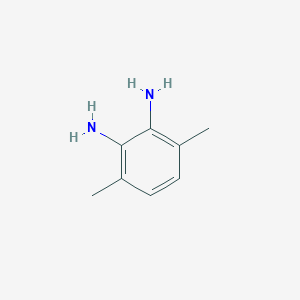

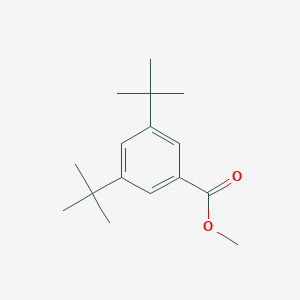

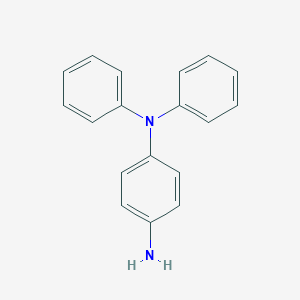

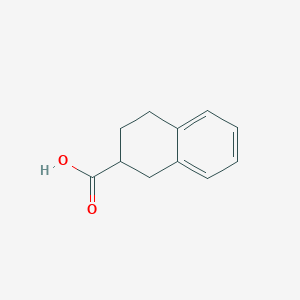

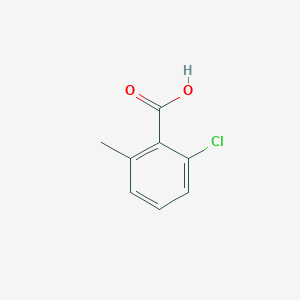

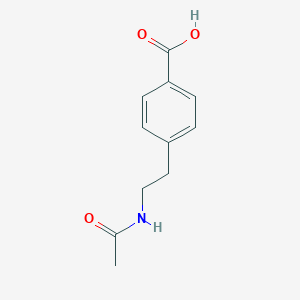

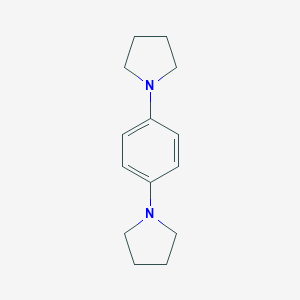

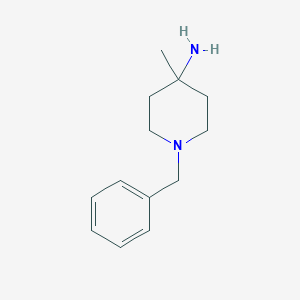

4-Methoxy-2-methylbenzoic acid is similar to other methoxybenzoic acids, such as:

2-Methoxy-4-methylbenzoic acid: A positional isomer with similar chemical properties.

4-Methoxybenzoic acid: Lacks the methyl group, leading to different reactivity and applications.

2,3-Dimethylbenzoic acid: Contains two methyl groups, resulting in distinct chemical behavior.

The uniqueness of 4-methoxy-2-methylbenzoic acid lies in its specific substitution pattern, which allows it to form unique metal complexes and exhibit distinct chemical reactivity .

特性

IUPAC Name |

4-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVRGYOYISBGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344481 | |

| Record name | 4-Methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-57-4 | |

| Record name | 4-Methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Methoxy-2-methylbenzoic acid interact with metal ions, and what are the structural characteristics of the resulting complexes?

A1: 4-Methoxy-2-methylbenzoic acid acts as a bidentate ligand, meaning it binds to a metal ion through two oxygen atoms. These oxygen atoms belong to the carboxylate group (-COO-) present in the molecule []. This binding mode forms a stable six-membered ring with the metal ion.

Q2: What insights do the thermal properties of these metal complexes provide?

A2: Thermal analysis, specifically thermogravimetric analysis (TGA), reveals crucial information about the stability and decomposition patterns of the complexes. Upon heating, the complexes initially lose any associated water molecules in a dehydration step []. Subsequently, the anhydrous complexes exhibit distinct decomposition behaviors:

- Cu, Zn, and Cd complexes decompose directly to their respective metal oxides (MO) [].

- Mn, Co, and Ni complexes follow a more intricate pathway. They initially decompose to a mixture of the free metal and its oxide. This mixture then undergoes further oxidation upon continued heating, ultimately yielding the metal oxides Mn3O4, Co3O4, and NiO, respectively [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)